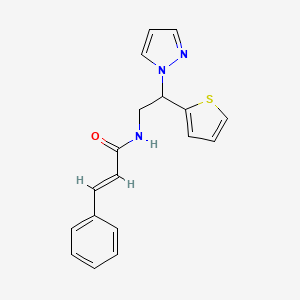
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide, also known as PTEC, is a novel compound that has been synthesized and studied for its potential biological applications. This compound is a member of the pyrazole family, which has been extensively studied due to its diverse biological activities.
作用機序
The exact mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide is not fully understood, but several studies have suggested that it targets multiple signaling pathways involved in cancer progression. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide has been shown to inhibit the activity of protein kinase B (AKT), which is a key regulator of cell survival and proliferation. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide has also been reported to inhibit the expression of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide has been shown to have several biochemical and physiological effects. In addition to its anti-proliferative and pro-apoptotic activities, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide has been reported to induce cell cycle arrest at the G2/M phase. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide has also been shown to inhibit the expression of vascular endothelial growth factor (VEGF), which is a key regulator of angiogenesis. Furthermore, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide has been reported to increase the production of reactive oxygen species (ROS), which can induce oxidative stress and cell death.
実験室実験の利点と制限
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide also exhibits potent anti-cancer activity, which makes it a promising candidate for further studies. However, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. In addition, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide has not been extensively studied in vivo, which limits its potential applications.
将来の方向性
There are several future directions for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide research. One potential direction is to study the in vivo efficacy of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide in animal models of cancer. Another direction is to investigate the synergy between N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide and other anti-cancer drugs, which could enhance its therapeutic potential. Furthermore, the development of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide analogs with improved solubility and bioavailability could also be a promising direction for future research.
Conclusion:
In conclusion, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide is a novel compound that has been synthesized and studied for its potential biological applications, particularly in the field of cancer research. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide exhibits potent anti-proliferative and pro-apoptotic activities, and has been shown to inhibit cancer cell migration and invasion. However, further studies are needed to fully understand the mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide and its potential applications in cancer therapy.
合成法
The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide involves a multi-step process, which has been described in detail in the literature. The first step involves the reaction of 2-bromoethylpyrazine with thiophene-2-carbaldehyde to form 2-(thiophen-2-yl)ethylpyrazine. This intermediate is then reacted with cinnamoyl chloride in the presence of a base to form N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide. The overall yield of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide synthesis is reported to be around 50%.
科学的研究の応用
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide has been studied for its potential biological applications, particularly in the field of cancer research. Several studies have reported that N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide exhibits anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
特性
IUPAC Name |
(E)-3-phenyl-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c22-18(10-9-15-6-2-1-3-7-15)19-14-16(17-8-4-13-23-17)21-12-5-11-20-21/h1-13,16H,14H2,(H,19,22)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTYCTVFWLFFNX-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC(C2=CC=CS2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CC=CS2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B2940601.png)
![7-methoxy-5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2940603.png)
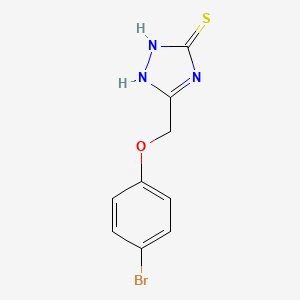
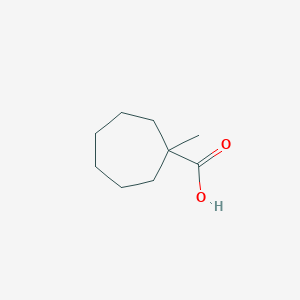

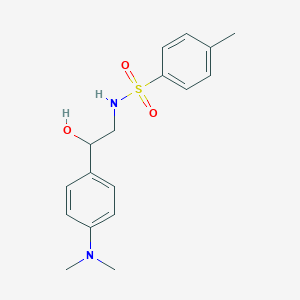
![(5-Methylpyrazin-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2940612.png)
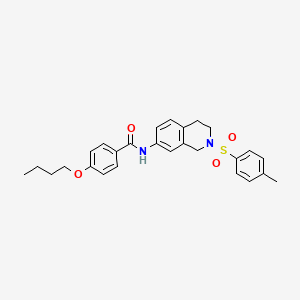
![1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole](/img/structure/B2940617.png)

![2-{[(Pyridin-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2940619.png)
